4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one 4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818071
InChI: InChI=1S/C12H18N4O/c1-8-5-10(6-13)12(15-9(8)2)16-4-3-14-11(17)7-16/h5H,3-4,6-7,13H2,1-2H3,(H,14,17)
SMILES:
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol

4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one

CAS No.:

Cat. No.: VC15818071

Molecular Formula: C12H18N4O

Molecular Weight: 234.30 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(Aminomethyl)-5,6-dimethylpyridin-2-yl)piperazin-2-one -

Specification

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
IUPAC Name 4-[3-(aminomethyl)-5,6-dimethylpyridin-2-yl]piperazin-2-one
Standard InChI InChI=1S/C12H18N4O/c1-8-5-10(6-13)12(15-9(8)2)16-4-3-14-11(17)7-16/h5H,3-4,6-7,13H2,1-2H3,(H,14,17)
Standard InChI Key MLJOBJODOLCLSO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=C1C)N2CCNC(=O)C2)CN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a 5,6-dimethylpyridin-2-yl group linked to a piperazin-2-one ring via an aminomethyl bridge. The pyridine ring is substituted with methyl groups at positions 5 and 6, while the piperazin-2-one moiety introduces a lactam functionality, contributing to its polarity . The SMILES notation O=C1NCCN(C2=NC(C)=C(C)C=C2CN)C1\text{O=C1NCCN(C2=NC(C)=C(C)C=C2CN)C1} succinctly represents this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}
Molecular Weight234.30 g/mol
XLogP3-AA (Lipophilicity)0.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area71.3 Ų

The compound’s moderate lipophilicity (XLogP3-AA=0.1\text{XLogP3-AA} = 0.1) and polar surface area (71.3 Ų) suggest balanced solubility in both aqueous and organic media, making it suitable for drug delivery systems .

Spectroscopic and Computational Data

The InChIKey MLJOBJODOLCLSO-UHFFFAOYSA-N\text{MLJOBJODOLCLSO-UHFFFAOYSA-N} uniquely identifies its stereochemical configuration . Computational analyses predict a rotatable bond count of 2, indicating conformational flexibility, while the heavy atom count (17) and complexity score (284) underscore its structural intricacy . The exact mass (234.14806121 Da) and monoisotopic mass (234.14806121 Da) confirm its molecular stability .

CategoryPrecautionary MeasuresCode
PreventionHandle under inert gas; protect from moistureP231+P232
ResponseIf swallowed: Immediately call a poison centerP301+P310
StorageStore in a dry, well-ventilated place away from sunlightP402+P403

Environmental and Health Risks

Exposure risks include respiratory irritation (P260) and skin contact hazards (P262). Environmental release is prohibited (P273) due to potential ecotoxicity .

Computational and Thermodynamic Analysis

Physicochemical Predictions

The compound’s low rotatable bond count (2) and high topological complexity (284) influence its pharmacokinetic profile. The hydrogen bond donor/acceptor ratio (2/4) aligns with Lipinski’s rule of five, suggesting oral bioavailability .

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